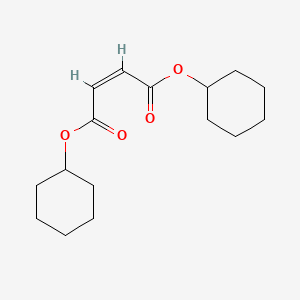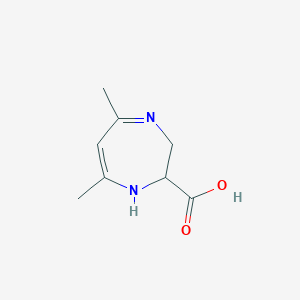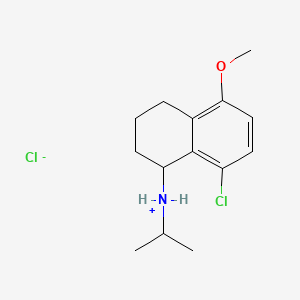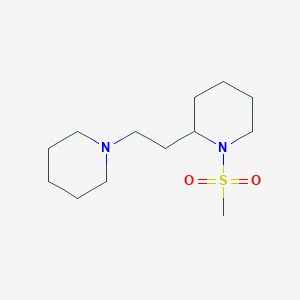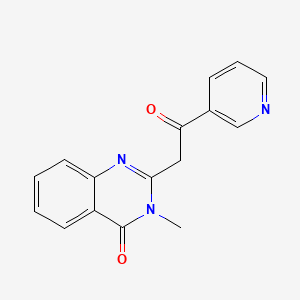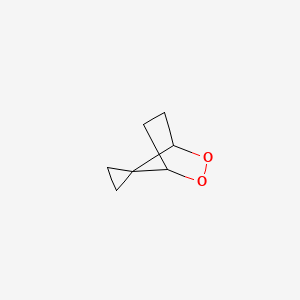![molecular formula C30H35NO B13766776 N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German] CAS No. 6606-01-5](/img/structure/B13766776.png)
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of phenethyl and benzhydryl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where benzene derivatives are functionalized to introduce the necessary substituents . The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenethyl-N-phenylpropionamide: Structurally similar, used in research and forensic applications.
2-Phenethylamines: A class of compounds with similar structural motifs, widely studied for their biological activities.
Uniqueness
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether stands out due to its unique combination of phenethyl and benzhydryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6606-01-5 |
|---|---|
Fórmula molecular |
C30H35NO |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
3-[(2-methylphenyl)-phenylmethoxy]-9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H35NO/c1-23-11-8-9-18-29(23)30(25-14-6-3-7-15-25)32-28-21-26-16-10-17-27(22-28)31(26)20-19-24-12-4-2-5-13-24/h2-9,11-15,18,26-28,30H,10,16-17,19-22H2,1H3 |
Clave InChI |
HHAVPYYSIKDDQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




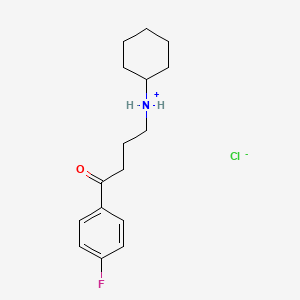
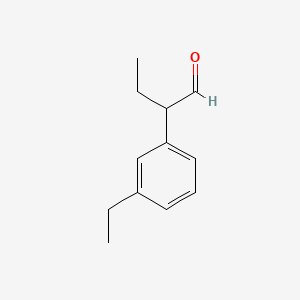
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
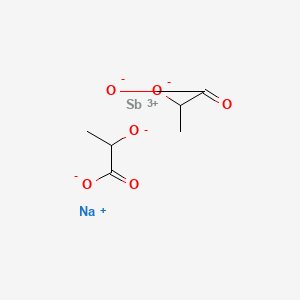
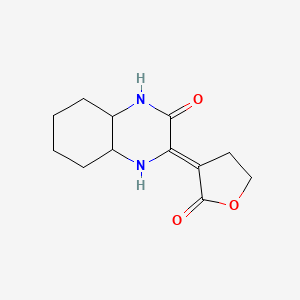
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
